molecular formula C17H16Cl2N2O2 B4554134 N-(2,3-dichlorophenyl)-N'-(3-phenylpropyl)ethanediamide

N-(2,3-dichlorophenyl)-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B4554134
M. Wt: 351.2 g/mol
InChI Key: IHARBYLCUKQFDZ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N'-(3-phenylpropyl)ethanediamide is a useful research compound. Its molecular formula is C17H16Cl2N2O2 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.0588831 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

  • Asymmetric hydrogenation of ketones using ruthenium complexes modified with related diamine ligands showcases the potential of such compounds in catalyzing key chemical reactions, which are fundamental in producing optically active pharmaceuticals and fine chemicals (Liu et al., 2015).

Material Science

  • Schiff bases derived from similar ethanediamine compounds have been explored for their structural and vibrational properties, indicating potential applications in the development of materials with specific electronic and optical properties (Toledo et al., 2015).

Environmental Applications

  • Studies on the removal of toxic pollutants like 2,4-dichlorophenol from wastewater using catalytic beads modified with ethanediamine highlight the environmental applications of such compounds in treating industrial waste and improving water quality (Wang et al., 2015).

Antimicrobial and Pesticidal Activities

  • Synthesis and evaluation of chromium(III) macrocyclic complexes using ligands based on ethanediamine derivatives demonstrate antimicrobial, nematicidal, and pesticidal activities, suggesting potential in developing new agrochemicals and antimicrobial agents (Masih et al., 2013).

Properties

IUPAC Name

N'-(2,3-dichlorophenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-13-9-4-10-14(15(13)19)21-17(23)16(22)20-11-5-8-12-6-2-1-3-7-12/h1-4,6-7,9-10H,5,8,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHARBYLCUKQFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.